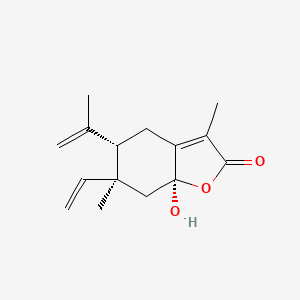
Hydroxyisogermafurenolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
羟基异锗马弗诺内酯是一种天然产物,从马钱子根和姜根中分离出来 . 它是一种倍半萜内酯,分子式为C15H20O3,分子量为248.32 g/mol . 该化合物因其潜在的生物活性及其在科学研究各个领域的应用而引起了人们的兴趣。
准备方法
合成路线和反应条件
羟基异锗马弗诺内酯的合成涉及多个步骤。 一种方法包括已知酮(衍生自香橙酮)的分子间羟醛反应和随后的乙酰化 . 这种方法允许形成关键中间体,该中间体可以通过在不同溶剂中碱促进的环化进一步转化为羟基异锗马弗诺内酯 .
工业生产方法
目前,羟基异锗马弗诺内酯主要从天然来源获得,例如马钱子根和姜根 . 工业生产方法尚未得到广泛记录,该化合物主要用于研究目的。
化学反应分析
反应类型
羟基异锗马弗诺内酯经历各种化学反应,包括:
氧化: 该反应可以改变化合物中存在的官能团。
还原: 还原反应可以改变化合物的氧化态。
取代: 取代反应可以替换分子内的特定原子或基团。
常用试剂和条件
涉及羟基异锗马弗诺内酯的反应中常用的试剂包括氧化剂、还原剂和各种催化剂 . 具体条件取决于所需的转化和反应的性质。
形成的主要产物
这些反应形成的主要产物根据反应类型和所用试剂的不同而异。 例如,氧化反应可能生成羟基异锗马弗诺内酯的不同氧化衍生物,而还原反应可能生成化合物的还原形式 .
科学研究应用
Pharmacological Applications
Hydroxyisogermafurenolide exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. For instance, studies have demonstrated its ability to reduce the expression of inflammatory markers in cell cultures exposed to lipopolysaccharides .
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the development of natural preservatives for food and cosmetics.
- Antitumor Effects : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. This suggests its potential role in cancer therapy, although further research is required to elucidate its mechanisms of action and efficacy in vivo.
- Antioxidant Activity : this compound has been found to exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases. This activity is crucial for developing supplements aimed at enhancing health and longevity.
Agricultural Applications
The agricultural sector can also benefit from this compound:
- Pesticidal Properties : Due to its antimicrobial effects, this compound can be explored as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.
- Plant Growth Promotion : Some studies suggest that sesquiterpenes like this compound may enhance plant growth by improving nutrient uptake or stress resistance. This aspect warrants further investigation for potential use in biofertilizers.
Cosmetic Applications
In the cosmetic industry, this compound's properties make it an attractive ingredient:
- Anti-aging Formulations : Its antioxidant activity positions this compound as a potential ingredient in anti-aging products. By combating oxidative stress, it may help maintain skin health and appearance.
- Skin Soothing Agents : The anti-inflammatory properties of this compound could be beneficial in formulations aimed at calming irritated skin or reducing redness associated with conditions like rosacea or acne.
Case Studies and Research Findings
- In Vitro Studies on Inflammation :
-
Antimicrobial Efficacy :
- Testing against various pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a natural preservative in food products.
-
Cancer Cell Line Studies :
- In vitro assays showed that this compound induced apoptosis in specific cancer cell lines, highlighting its potential role as an adjunct therapy in cancer treatment.
作用机制
羟基异锗马弗诺内酯的作用机制涉及它与特定分子靶标和途径的相互作用。 作为倍半萜内酯,它可以通过与蛋白质和酶结合来调节各种生物过程 . 确切的分子靶标和途径仍在研究中,但初步研究表明它在抑制癌细胞增殖方面的潜力 .
相似化合物的比较
羟基异锗马弗诺内酯可以与其他倍半萜内酯进行比较,例如:
- 异锗马弗诺内酯
- 甲氧基异锗马弗诺内酯
- 榄香烯型倍半萜
这些化合物具有相似的结构特征,但它们在特定的官能团和生物活性方面有所不同 . 羟基异锗马弗诺内酯因其特定的羟基而独一无二,这可能使其具有独特的生物特性 .
生物活性
Hydroxyisogermafurenolide is a sesquiterpenoid lactone primarily isolated from the root of Nux vomica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and potential anti-cancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by their complex ring structures and diverse functional groups. The structural features of this compound contribute to its biological activity, making it a valuable subject for pharmacological studies.
1. Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. A study evaluating various γ-elemene-type sesquiterpenes found that this compound effectively inhibits the proliferation of cancer cells, particularly in leukemia cell lines such as Kasumi-1 and Pfeiffer . The mechanism appears to involve apoptosis induction and cell cycle arrest.
2. Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacterial and viral infections has been documented, suggesting potential applications in developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Regulation : It affects cell cycle checkpoints, leading to cell cycle arrest in cancerous cells.
- Inflammatory Pathway Modulation : this compound inhibits key signaling pathways involved in inflammation.
Case Study 1: Cytotoxicity in Leukemia Cells
In a study assessing the cytotoxic effects of this compound on leukemia cells, it was observed that treatment resulted in a dose-dependent decrease in cell viability. The study utilized various assays to measure apoptosis and found significant increases in apoptotic markers following treatment with this compound .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Kasumi-1 | 15 | 70 |
| Pfeiffer | 20 | 65 |
Case Study 2: Anti-Inflammatory Activity
A separate investigation into the anti-inflammatory effects revealed that this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory disorders .
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |
InChI 键 |
SZSKOUUYIBMAJD-GLQYFDAESA-N |
手性 SMILES |
CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |
规范 SMILES |
CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















